molecular formula C20H22N4O3S2 B4302179 N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE

Cat. No.: B4302179
M. Wt: 430.5 g/mol
InChI Key: GJWHNBNVIOQVRS-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is a complex organic compound that features a combination of sulfonamide, thiadiazole, and butanamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Sulfonamide Formation: The phenylsulfonyl group is introduced by reacting aniline with sulfonyl chloride in the presence of a base such as pyridine.

    Amide Bond Formation: The final step involves coupling the thiadiazole derivative with the sulfonamide intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized sulfonamide derivatives.

    Reduction: Reduced thiadiazole or amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.

    Therapeutic Effects: The compound’s structure allows it to interact with various biological targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(phenylsulfonyl)amino]benzoate: Shares the sulfonamide group but lacks the thiadiazole ring.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Contains the thiadiazole ring but lacks the sulfonamide group.

Uniqueness

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-15-22-23-20(28-15)21-19(25)13-17(16-9-5-3-6-10-16)14-24(2)29(26,27)18-11-7-4-8-12-18/h3-12,17H,13-14H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWHNBNVIOQVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC(CN(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
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N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
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N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
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N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
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N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE
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N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE

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